molecular formula C8H16BrN B13548235 1-(2-Bromoethyl)azepane

1-(2-Bromoethyl)azepane

Cat. No.: B13548235
M. Wt: 206.12 g/mol
InChI Key: KQKDKTPZKCBWGD-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)azepane is an organic compound with the molecular formula C8H16BrN It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)azepane can be synthesized through several methods. One common approach involves the reaction of azepane with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)azepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding azepane derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of azepane derivatives with reduced functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-Bromoethyl)azepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex azepane derivatives, which are valuable intermediates in organic synthesis.

    Biology: Azepane derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Some azepane derivatives exhibit pharmacological activities, including analgesic and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)azepane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, resulting in specific biological effects.

Comparison with Similar Compounds

    1-(2-Chloroethyl)azepane: Similar in structure but with a chlorine atom instead of bromine.

    1-(2-Iodoethyl)azepane: Contains an iodine atom, which can lead to different reactivity and applications.

    1-(2-Fluoroethyl)azepane: The presence of a fluorine atom can significantly alter the compound’s properties.

Uniqueness: 1-(2-Bromoethyl)azepane is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for the formation of a wide range of derivatives

Properties

IUPAC Name

1-(2-bromoethyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN/c9-5-8-10-6-3-1-2-4-7-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKDKTPZKCBWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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